Cas no 51170-06-0 (2-(phenylamino)butan-1-ol)

2-(phenylamino)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanol, 2-(phenylamino)-
- 51170-06-0
- BCA17006
- 2-anilinobutan-1-ol
- SCHEMBL2937099
- EN300-64909
- 2-(phenylamino)butan-1-ol
- Z734137648
- AKOS005362894
-
- Inchi: InChI=1S/C10H15NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3
- InChI Key: FGMZLSIURNPYDT-UHFFFAOYSA-N
- SMILES: CCC(CO)NC1=CC=CC=C1
Computed Properties
- Exact Mass: 165.11545
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26
2-(phenylamino)butan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64909-1.0g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
Enamine | EN300-64909-5.0g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 5.0g |
$2152.0 | 2023-07-06 | |
Enamine | EN300-64909-0.5g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
Aaron | AR01AA3W-5g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 5g |
$2984.00 | 2023-12-14 | |
1PlusChem | 1P01A9VK-250mg |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 250mg |
$510.00 | 2025-03-04 | |
1PlusChem | 1P01A9VK-2.5g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 2.5g |
$1859.00 | 2024-04-30 | |
1PlusChem | 1P01A9VK-50mg |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 50mg |
$263.00 | 2025-03-04 | |
Aaron | AR01AA3W-1g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 1g |
$1047.00 | 2025-02-09 | |
A2B Chem LLC | AV58176-1g |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 1g |
$818.00 | 2024-04-19 | |
1PlusChem | 1P01A9VK-100mg |
2-(phenylamino)butan-1-ol |
51170-06-0 | 95% | 100mg |
$363.00 | 2025-03-04 |
2-(phenylamino)butan-1-ol Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 2-(phenylamino)butan-1-ol
Comprehensive Guide to 1-Butanol, 2-(phenylamino)- (CAS No. 51170-06-0): Properties, Applications, and Market Insights
1-Butanol, 2-(phenylamino)- (CAS No. 51170-06-0) is a specialized organic compound with a unique molecular structure that combines a butanol backbone with a phenylamino group. This compound has garnered significant attention in recent years due to its versatile applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. As researchers and manufacturers seek sustainable and efficient chemical solutions, 2-(phenylamino)-1-butanol has emerged as a compound of interest for its potential in green chemistry and innovative synthesis routes.
The chemical structure of 1-Butanol, 2-(phenylamino)- features a four-carbon chain (butanol) with an amino-phenyl group attached to the second carbon. This configuration imparts specific physicochemical properties that make it valuable for multiple applications. The compound typically appears as a clear to pale yellow liquid at room temperature, with moderate solubility in water and good solubility in organic solvents like ethanol and acetone. These characteristics make 51170-06-0 particularly useful in formulation chemistry where controlled solubility is required.
In the pharmaceutical industry, 2-(phenylamino)-1-butanol serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Recent studies have explored its potential as a building block for novel drug candidates, particularly in the development of central nervous system (CNS) therapeutics. The compound's ability to cross the blood-brain barrier makes it particularly interesting for neurological applications, aligning with current research trends in neurodegenerative disease treatment. Pharmaceutical researchers are increasingly searching for information about phenylamino butanol derivatives and their therapeutic potential, reflecting growing interest in this chemical space.
The agrochemical sector has also found applications for 1-Butanol, 2-(phenylamino)-, particularly in the formulation of selective herbicides and plant growth regulators. With the global push toward more sustainable agricultural practices, there's heightened interest in compounds that can improve crop yields while minimizing environmental impact. The phenylamino group in 51170-06-0 contributes to its biological activity, making it a candidate for development of next-generation agrochemicals. Industry professionals frequently search for phenylamino alcohol applications in agriculture, indicating strong market interest in this application area.
From a synthetic chemistry perspective, 2-(phenylamino)-1-butanol presents interesting opportunities for catalytic transformations and asymmetric synthesis. The compound's chiral center at the second carbon position makes it valuable for producing enantiomerically pure substances, a crucial requirement in modern pharmaceutical manufacturing. Recent publications have highlighted novel catalytic methods for producing 1-Butanol, 2-(phenylamino)- with high enantiomeric excess, addressing the industry's need for efficient stereoselective synthesis. These developments align with current trends in green chemistry innovations and sustainable chemical production.
The global market for 1-Butanol, 2-(phenylamino)- has shown steady growth, driven primarily by demand from the pharmaceutical and specialty chemical sectors. Market analysts note increasing inquiries about CAS 51170-06-0 suppliers and high purity phenylamino butanol, particularly from emerging pharmaceutical markets in Asia. The compound's price stability and reliable supply chain have made it attractive to manufacturers looking for consistent quality raw materials. Current market research suggests that demand for 2-(phenylamino)-1-butanol will continue to grow at a compound annual growth rate (CAGR) of 4-6% through 2028.
Quality control and analytical methods for 51170-06-0 have advanced significantly in recent years. Modern chromatographic techniques, particularly HPLC with chiral columns, allow for precise determination of purity and enantiomeric composition. Spectroscopy methods including NMR and mass spectrometry provide detailed structural confirmation. These analytical advancements respond to industry needs for precise chemical characterization and quality assurance in specialty chemicals, topics that frequently appear in technical searches.
Environmental and safety considerations for 1-Butanol, 2-(phenylamino)- follow standard chemical handling protocols. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. The biodegradability profile of phenylamino alcohols has become a subject of research interest, particularly in the context of developing environmentally benign chemical processes. This focus aligns with broader industry trends toward eco-friendly chemical solutions and green manufacturing practices.
Future research directions for 2-(phenylamino)-1-butanol are likely to explore its potential in materials science applications. Preliminary studies suggest possible uses in polymer modification and as a component in advanced coating formulations. The compound's dual functionality (hydroxyl and amino groups) makes it attractive for creating novel polymeric materials with specific properties. These potential applications correspond with growing searches for multifunctional chemical intermediates and specialty material precursors in scientific literature and patent databases.
In conclusion, 1-Butanol, 2-(phenylamino)- (CAS No. 51170-06-0) represents a versatile and valuable chemical compound with diverse applications across multiple industries. Its unique structural features, combined with evolving synthetic methodologies and growing market demand, position it as a compound of continuing importance in specialty chemistry. As research into phenylamino alcohol derivatives advances and new applications emerge, this compound is likely to maintain its relevance in scientific and industrial contexts for years to come.
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